molecular formula C20H14BrN5O3S2 B2606362 10-(4-bromobenzenesulfonyl)-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892750-16-2

10-(4-bromobenzenesulfonyl)-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2606362
CAS No.: 892750-16-2
M. Wt: 516.39
InChI Key: WKHYADFPESBCGS-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic heterocyclic molecule featuring a fused 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-pentaene core. Key substituents include a 4-bromobenzenesulfonyl group at position 10 and a 3-methoxyphenylamine moiety at position 5. Its molecular formula is C₁₉H₁₄BrN₅O₃S₂ (molecular weight: 530.42 g/mol), as confirmed by spectroscopic and elemental analysis data .

Properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN5O3S2/c1-29-14-4-2-3-13(11-14)22-18-17-16(9-10-30-17)26-19(23-18)20(24-25-26)31(27,28)15-7-5-12(21)6-8-15/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHYADFPESBCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromobenzenesulfonyl)-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 4-bromobenzenesulfonyl chloride with 3-methoxyaniline to form an intermediate sulfonamide. This intermediate is then subjected to cyclization reactions under specific conditions to form the final tetraazatricyclo structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

10-(4-bromobenzenesulfonyl)-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

10-(4-bromobenzenesulfonyl)-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The bromobenzenesulfonyl group is particularly important for its binding affinity, while the methoxyphenyl group can modulate the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxyphenyl substituent offers a meta-substitution pattern, which may alter receptor-binding affinity compared to para-substituted analogs (e.g., 4-ethoxyphenyl in ).

Spectroscopic and Reactivity Comparisons

NMR Analysis

Evidence from highlights how substituent positioning affects chemical environments. For example:

  • Regions A (positions 39–44) and B (positions 29–36) in related tricyclic compounds exhibit significant chemical shift variations due to substituent-induced electronic perturbations. In the target compound, the 4-bromobenzenesulfonyl group likely deshields adjacent protons in these regions, as observed in analogs with bulky sulfonyl groups .
  • The 3-methoxyphenyl group causes upfield shifts in aromatic protons compared to non-methoxy-substituted derivatives, as seen in comparisons between compounds 1 and 7 in .

Biological Activity

The compound 10-(4-bromobenzenesulfonyl)-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound's structure includes a tetraazatricyclo framework with a sulfonyl group and methoxy substituents, which are known to influence its reactivity and biological interactions. The presence of the bromobenzenesulfonyl group enhances its binding affinity to various biological targets.

The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various carbonic anhydrase (CA) isoforms (I, II, IX, XII), which play critical roles in physiological processes such as respiration and acid-base balance. Inhibitory constants (KIs) for these isoforms range from nanomolar to micromolar levels .
  • Binding Affinity : The structural components allow for strong interactions with target proteins. Molecular docking studies indicate that the compound binds effectively to active sites of enzymes involved in metabolic pathways .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated for its ability to inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Inhibition of Carbonic Anhydrases : A study evaluated the inhibitory activity against human carbonic anhydrases (hCA) I and II. Compounds derived from similar scaffolds exhibited KIs in the range of 6.4 to 740.2 nM against these isoforms . This suggests that modifications in the sulfonamide structure can lead to enhanced selectivity and potency.
  • Molecular Docking Studies : Docking simulations have shown that the compound can effectively occupy the active site of hCA isoforms, demonstrating promising binding interactions that correlate with observed biological activity .

Table: Summary of Biological Activities

Biological ActivityTargetKIs (nM)References
Inhibition of hCA ICarbonic Anhydrase I57.8 - 740.2
Inhibition of hCA IICarbonic Anhydrase II6.4 - 14.2
Antiproliferative EffectsVarious Cancer Cell LinesIC50 values TBDOngoing Studies

Q & A

Q. What are the recommended synthetic routes for this compound, given its heterocyclic complexity?

The synthesis involves cyclization and sulfonylation steps. A validated approach includes:

  • Cyclization of substituted benzoic acid hydrazides using phosphorous oxychloride at 120°C, followed by sulfonylation with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Optimization of reaction time and stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to sulfonyl chloride) to minimize byproducts.

Q. Which analytical techniques are critical for structural confirmation?

  • Single-crystal X-ray diffraction for unambiguous determination of the tricyclic core and substituent geometry (mean C–C bond accuracy: ±0.005 Å; R factor: 0.041) .
  • High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify sulfonyl and methoxyphenyl groups. Cross-validate with IR for functional groups like thia-azatricyclo systems .

Q. How should researchers approach preliminary biological activity screening?

  • Use standardized in vitro assays (e.g., antitubercular activity testing against Mycobacterium tuberculosis H37Rv) with positive controls like isoniazid.
  • Address variability by replicating experiments in triplicate and applying ANOVA to assess significance (p < 0.05) .

Advanced Research Questions

Q. How can computational tools resolve contradictions between predicted and experimental spectral data?

  • Employ density functional theory (DFT) to simulate NMR chemical shifts and compare them with experimental values. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal packing effects .
  • Use COMSOL Multiphysics to model reaction pathways and identify intermediates not detected experimentally .

Q. What strategies improve regioselectivity during cyclization?

  • Introduce steric directing groups (e.g., bulky substituents on the methoxyphenyl ring) to favor the desired tricyclic product.
  • Monitor reaction progress via HPLC-MS to isolate intermediates and adjust temperature gradients (e.g., 80–120°C ramping) .

Q. How can thermodynamic stability of intermediates be assessed during synthesis?

  • Perform differential scanning calorimetry (DSC) to measure decomposition temperatures and identify metastable intermediates.
  • Use molecular dynamics simulations to predict energy barriers for ring-closing steps .

Q. What interdisciplinary methods enhance mechanistic understanding of sulfonylation?

  • Combine isotopic labeling (e.g., ³⁵S) with LC-QTOF-MS to track sulfonyl group transfer kinetics.
  • Validate mechanisms using in situ Raman spectroscopy to detect transient intermediates .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in biological activity across studies?

  • Conduct meta-analysis of published IC₅₀ values using standardized protocols (e.g., PRISMA guidelines).
  • Investigate assay-specific variables (e.g., cell line viability thresholds) through multivariate regression .

Q. What experimental design principles minimize resource consumption during optimization?

  • Apply Design of Experiments (DoE) to screen parameters (e.g., solvent polarity, catalyst loading) with fractional factorial designs.
  • Use machine learning algorithms (e.g., random forests) to predict optimal reaction conditions from sparse datasets .

Q. How can stereochemical assignments be validated in absence of X-ray data?

  • Use NOESY/ROESY NMR to detect spatial proximity of protons in the tricyclic system.
  • Compare experimental optical rotation with DFT-calculated values to confirm enantiomeric purity .

Methodological Resources

  • Software : COMSOL Multiphysics for reaction modeling; Gaussian 16 for DFT calculations .

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